molecular formula C25H15ClN2O3S B11605936 2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate

2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate

Cat. No.: B11605936
M. Wt: 458.9 g/mol
InChI Key: NSUBUUPEFBETOO-UHFFFAOYSA-N
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Description

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate is a complex organic compound that belongs to the class of benzothieno[3,2-b]pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalyst-free conditions . Another approach involves the use of nanocatalysts like GO-Fc@Fe3O4 to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally benign catalysts and solvent-free conditions is also preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 3-chlorobenzoate involves its interaction with cellular targets to induce apoptosis. It disrupts the cell cycle, leading to cell death. The compound affects various molecular pathways, including those involved in cell proliferation and survival .

Properties

Molecular Formula

C25H15ClN2O3S

Molecular Weight

458.9 g/mol

IUPAC Name

[2-(2-amino-3-cyano-4H-[1]benzothiolo[3,2-b]pyran-4-yl)phenyl] 3-chlorobenzoate

InChI

InChI=1S/C25H15ClN2O3S/c26-15-7-5-6-14(12-15)25(29)30-19-10-3-1-8-16(19)21-18(13-27)24(28)31-22-17-9-2-4-11-20(17)32-23(21)22/h1-12,21H,28H2

InChI Key

NSUBUUPEFBETOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)OC(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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